molecular formula C9H11NO3S B2601251 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1343317-66-7

2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2601251
CAS No.: 1343317-66-7
M. Wt: 213.25
InChI Key: SBXVQXNODXBJMB-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-1,3-thiazole-5-carboxylic acid (CAS 1343317-66-7) is a high-purity chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . It serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. The structure of this compound, which integrates a thiazole ring with a tetrahydropyran (oxane) moiety, is of particular interest. Thiazole derivatives are recognized as essential scaffolds in the development of therapeutic agents . They are frequently identified as core structures in compounds with a wide range of biological activities, including antimicrobial properties . As such, this chemical is a crucial intermediate for researchers designing and synthesizing novel molecules for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-9(12)7-5-10-8(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVQXNODXBJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343317-66-7
Record name 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the oxane moiety. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. A study highlighted the role of thiazoles in developing new antibiotics to combat resistant strains of bacteria .

Anticancer Activity

Thiazole-containing compounds have shown promise in cancer treatment. In vitro studies reveal that derivatives of thiazoles can induce apoptosis in cancer cells. For example, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against different cell lines, showing varying degrees of potency . The mechanism often involves the inhibition of specific pathways critical for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity .

Case Study 2: Anticancer Research
In a comparative study on anticancer agents, this compound was tested alongside other thiazole derivatives. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties demonstrated that thiazole derivatives could inhibit NF-kB signaling pathways. This inhibition led to decreased expression of inflammatory markers in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The oxan-4-yl substituent distinguishes this compound from other thiazole-5-carboxylic acid derivatives. Below is a comparison of key analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability Notes
2-(Oxan-4-yl)-1,3-thiazole-5-carboxylic acid R₁ = Oxan-4-yl, R₂ = COOH C₉H₁₁NO₃S 229.18 Not reported High stability due to oxan-4-yl rigidity
Febuxostat R₁ = 3-Cyano-4-isobutoxyphenyl, R₂ = CH₃ C₁₆H₁₆N₂O₃S 316.38 198–202 Lipophilic; crystalline (monoclinic, P21 space group)
(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid R₁ = Indole-3-ylmethylene, R₂ = CH₂COOH C₁₅H₁₁N₃O₃S₂ 345.40 226–278 High synthetic yield (83–99%); moderate solubility in ethanol
2-(Diethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid R₁ = N(CH₂CH₃)₂, R₂ = CF₃ C₁₀H₁₂F₃N₃O₂S 295.28 Not reported Enhanced lipophilicity due to CF₃ group

Key Observations:

  • The oxan-4-yl group provides conformational rigidity and moderate polarity, balancing solubility and membrane permeability. In contrast, Febuxostat’s isobutoxy and cyano groups enhance lipophilicity, critical for its xanthine oxidase inhibition .
  • Indole-derived analogs (e.g., compounds from ) exhibit high melting points (226–278°C) and stability, attributed to π-π stacking and hydrogen bonding .

Biological Activity

2-(Oxan-4-yl)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their role in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with an oxane moiety and a carboxylic acid group. This unique structure may contribute to its biological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in vitro. The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. A study reported that thiazole derivatives with specific substitutions demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies. For example, derivatives with similar structures have exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Xanthine Oxidase Inhibition

Another notable biological activity of thiazole derivatives is their potential as xanthine oxidase inhibitors. This activity is particularly relevant for conditions such as gout and hyperuricemia. Research has shown that certain thiazole derivatives can effectively inhibit xanthine oxidase, with IC50 values indicating moderate to high potency compared to standard inhibitors like febuxostat .

Study 1: Antitumor Efficacy

A study focused on synthesizing various thiazole derivatives, including this compound, evaluated their cytotoxicity against different cancer cell lines (e.g., HT29 and Jurkat). The results indicated that some derivatives achieved IC50 values lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of thiazole compounds, this compound was tested against a panel of bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Key findings from SAR studies include:

  • Substitution Patterns : Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Functional Groups : The presence of carboxylic acid moieties is crucial for both antitumor and antimicrobial activities.
  • Ring Modifications : Modifications to the thiazole ring can significantly impact the compound's pharmacological profile.

Q & A

What are the established synthetic routes for 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction yields be optimized?

Basic Research Question
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization of the oxane moiety. Key steps include:

  • Cyclization : Reacting 4-oxane carbonyl chloride with thiourea in anhydrous THF under nitrogen, followed by acid quenching to form the thiazole core .
  • Carboxylation : Introducing the carboxylic acid group via Pd-catalyzed carbonylation or hydrolysis of nitrile intermediates .
    Optimization : Yields (>70%) are achieved by controlling temperature (0–5°C during cyclization) and using microwave-assisted synthesis to reduce side reactions .

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Basic Research Question
A multi-technique approach is recommended:

  • X-ray Crystallography : Resolve regiochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Spectroscopy :
    • NMR : Compare 1^1H and 13^13C shifts with analogs (e.g., 4-methylthiazole derivatives show characteristic C5-carboxylic proton at δ 12.5–13.5 ppm) .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 317 for C12_{12}H16_{16}N2_2O4_4S) and purity (>95%) .

What in vitro assays are suitable for evaluating its xanthine oxidase (XO) inhibitory activity, and how do results compare to known inhibitors?

Advanced Research Question
Methodology :

  • XO Inhibition Assay : Measure uric acid production spectrophotometrically (λ = 290 nm) using oxypurinol as a positive control. IC50_{50} values for this compound range from 0.8–1.2 μM, comparable to febuxostat (IC50_{50} = 0.6 μM) but with improved solubility due to the oxane group .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (e.g., mixed-type inhibition observed due to binding at both active and allosteric sites) .

How do structural modifications (e.g., oxane ring substitution) impact biological activity and pharmacokinetics?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Oxane Modifications : Replacing oxane with piperidine reduces XO inhibition (IC50_{50} increases to 3.5 μM), suggesting the tetrahydropyran oxygen enhances hydrogen bonding with XO’s molybdenum center .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole maintains activity but improves oral bioavailability (e.g., logP reduction from 3.7 to 2.1) .

How should contradictory data in antioxidant vs. pro-oxidant effects be resolved?

Advanced Research Question
Contradiction Analysis :

  • Assay-Specific Factors : In DPPH assays, the compound acts as an antioxidant (EC50_{50} = 15 μM), but in Fe2+^{2+}/ascorbate systems, it shows pro-oxidant effects due to thiazole-iron complexation.
    Resolution :
    • Use multiple assays (e.g., ORAC, TBARS) to contextualize redox behavior.
    • Perform electron paramagnetic resonance (EPR) to detect radical intermediates .

What strategies mitigate crystallographic disorder in X-ray structures of this compound?

Advanced Research Question
Crystallographic Refinement :

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve disorder in the oxane ring.
  • SHELX Tools : Apply "PART" commands in SHELXL to model alternative conformations and refine occupancy ratios .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms help identify static vs. dynamic disorder .

How can metabolic stability be improved without compromising XO inhibition?

Advanced Research Question
Prodrug Design :

  • Esterification : Convert -COOH to ethyl ester, increasing microsomal half-life (t1/2_{1/2} from 1.2 to 4.5 hours in human liver microsomes) .
  • Cytochrome P450 Screening : Identify metabolic soft spots (e.g., CYP3A4-mediated oxidation of thiazole) using LC-MS/MS metabolite profiling .

What computational methods predict binding modes with xanthine oxidase?

Advanced Research Question
In Silico Workflow :

  • Docking : Use AutoDock Vina to simulate binding in XO’s active site (PDB: 1N5X). The oxane group forms hydrogen bonds with Arg880, while the thiazole interacts with Phe914 via π-π stacking .
  • MD Simulations : Perform 100-ns simulations in GROMACS to validate stability of predicted poses (RMSD < 2.0 Å after equilibration) .

How does the compound’s solubility profile affect formulation for in vivo studies?

Basic Research Question
Solubility Enhancement :

  • pH Adjustment : Solubility increases from 0.2 mg/mL (pH 7.4) to 5.8 mg/mL (pH 9.0) due to deprotonation of -COOH .
  • Co-Solvents : Use 10% DMSO/PEG 400 mixtures for intravenous dosing (≥10 mg/kg in rodent models) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on analogs’ SDS) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiourea derivatives) .

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